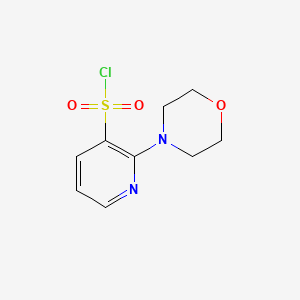

2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride

Overview

Description

“2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 465514-17-4 . It has a molecular weight of 262.71 and its IUPAC name is 2-(4-morpholinyl)-3-pyridinesulfonyl chloride . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H11ClN2O3S . The InChI code is 1S/C9H11ClN2O3S/c10-16(13,14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 94-96°C . The compound should be stored at 2-8°C .Scientific Research Applications

Catalytic Applications

2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride and its derivatives are utilized as catalysts in various organic synthesis processes. For instance, sulfonic acid functionalized pyridinium chloride has been synthesized and used as an efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines via one-pot multi-component condensation reactions under solvent-free conditions. These reactions involve arylaldehydes, dimedone, β-ketoesters, and ammonium acetate, highlighting the compound's role in facilitating complex organic transformations (Khazaei et al., 2013; Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Structural and Spectroscopic Studies

Compounds containing this compound have been the subject of structural and spectroscopic studies, including density functional theory (DFT), ab initio, and FT-IR investigations. These studies aim to understand the structural, vibrational, and electronic properties of such compounds, particularly in the context of their interactions and reactivity (Dabbagh et al., 2008).

Photophysical Properties

Research into the photophysical properties of this compound derivatives has provided insights into their potential applications in photoluminescence and photochemistry. For example, studies on 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity, with the sulfonamide functionality playing a crucial role in this bioactivity. These findings suggest potential applications in the development of new therapeutic agents (Xia et al., 2020).

Synthesis and Reactivity

The versatility of this compound in organic synthesis is further evidenced by its use in the preparation of various organic compounds, including enamines and sulfones. The reactions demonstrate the compound's reactivity and its potential as an intermediate in the synthesis of more complex molecules (Gilow et al., 1991).

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name |

2-morpholin-4-ylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-16(13,14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLLLGGMRRRBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380192 | |

| Record name | 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

465514-17-4 | |

| Record name | 2-(Morpholin-4-yl)pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1621480.png)

![1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1621484.png)

![1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine](/img/structure/B1621485.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B1621486.png)

![2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide](/img/no-structure.png)